

A Comparative Guide to the X-ray Crystallography of Substituted Butenoic Acid Derivatives

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Compound of Interest

Compound Name: *3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid*

Cat. No.: B1346234

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Introduction

This guide provides a comparative overview of the X-ray crystallographic analysis of butenoic acid derivatives. Due to the limited availability of public crystallographic data for **3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid**, this document utilizes 4,4,4-Trifluoro-trans-2-butenoic acid as a case study to illustrate the experimental data and protocols associated with the structural analysis of this class of compounds. The methodologies and data presentation formats are applicable to researchers, scientists, and drug development professionals working with similar molecular structures.

Crystallographic Data Comparison

The following table summarizes the key crystallographic data for 4,4,4-Trifluoro-trans-2-butenoic acid. This data provides a quantitative basis for understanding the solid-state conformation and packing of this molecule.

Parameter	Value for 4,4,4-Trifluoro-trans-2-butenoic acid
Chemical Formula	C ₄ H ₃ F ₃ O ₂
Formula Weight	140.06
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	9.428(2)
b (Å)	10.134(2)
c (Å)	11.235(2)
α (°)	90
β (°)	108.89(3)
γ (°)	90
V (Å ³)	1016.1(4)
Z	8
Density (calculated) (Mg m ⁻³)	1.829
Absorption Coefficient (mm ⁻¹)	0.19
F(000)	560
Crystal Size (mm)	0.30 x 0.20 x 0.10
θ range for data collection (°)	3.9 to 27.5
Reflections collected	4678
Independent reflections	2334 [R(int) = 0.034]
Final R indices [I > 2σ(I)]	R1 = 0.039, wR2 = 0.100
R indices (all data)	R1 = 0.053, wR2 = 0.108
Goodness-of-fit on F ²	1.04

Experimental Protocols

Synthesis of 4,4,4-Trifluoro-trans-2-butenoic Acid

A general synthesis for a related compound, ethyl 4,4,4-trifluorotetrolate, involves the thermolysis of ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate. While the exact synthesis for the title compound was not detailed in the crystallographic report, a plausible route based on known organic chemistry principles is the hydrolysis of the corresponding ester.

- **Ester Hydrolysis:** Ethyl 4,4,4-trifluoro-trans-2-butenoate is dissolved in a mixture of ethanol and water.
- An excess of a base, such as sodium hydroxide, is added to the solution.
- The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester to the corresponding carboxylate salt.
- After the reaction is complete (monitored by TLC), the ethanol is removed under reduced pressure.
- The aqueous solution is then acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid.
- The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 4,4,4-Trifluoro-trans-2-butenoic acid.

Single-Crystal X-ray Diffraction

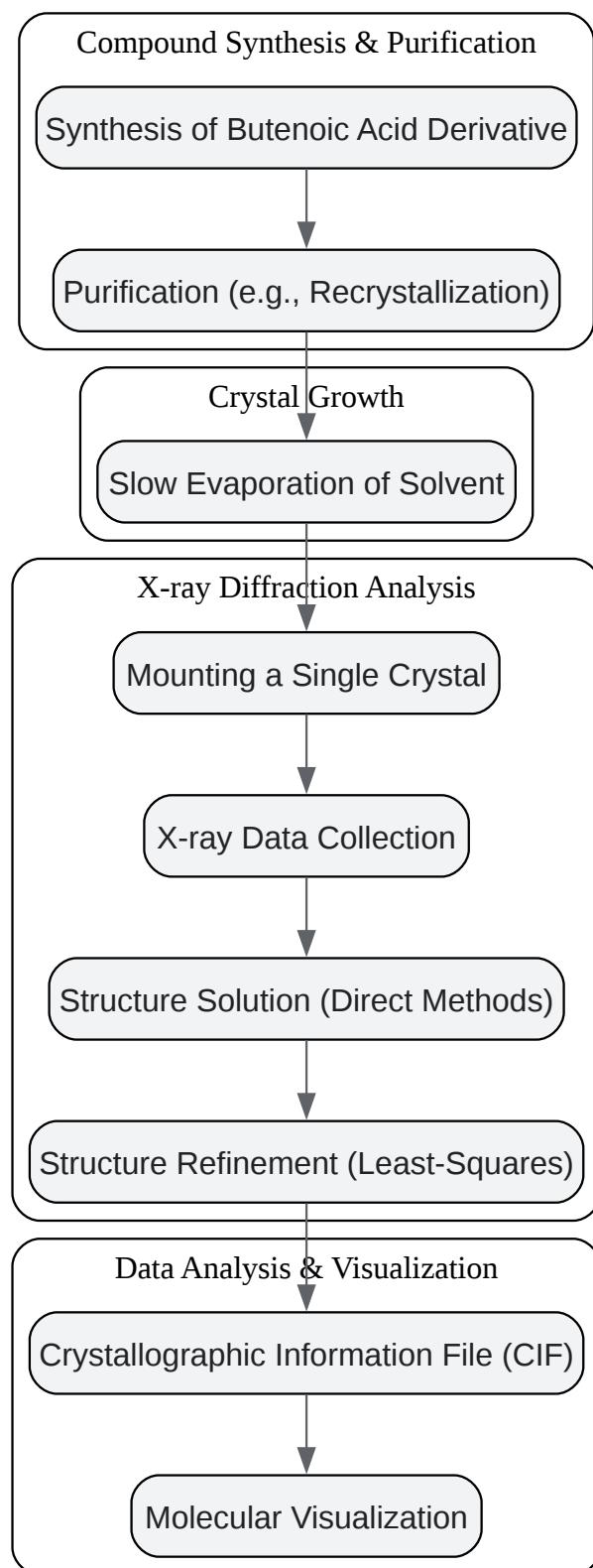
The following protocol outlines the steps for obtaining the crystal structure of 4,4,4-Trifluoro-trans-2-butenoic acid.

- **Crystal Growth:** Single crystals suitable for X-ray diffraction were grown by slow evaporation from a solution of the compound in an appropriate solvent.
- **Data Collection:** A suitable crystal was mounted on a diffractometer. Data were collected at a temperature of 190 K using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).

- Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference map and refined isotropically.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.



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Caption: Workflow for Single-Crystal X-ray Crystallography.

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